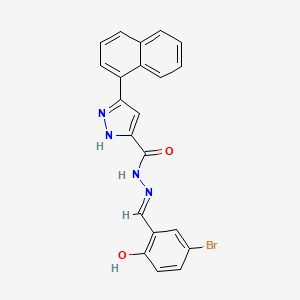![molecular formula C37H40N2O7S B11668724 ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings, ether linkages, and a thiazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-methoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiazolopyrimidin-Kerns, gefolgt von der Einführung verschiedener Substituenten durch nukleophile Substitution, Etherbildung und Kondensationsreaktionen. Die Reaktionsbedingungen erfordern oft den Einsatz spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrolle, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von automatisierten Reaktoren und Durchflussreaktorsystemen beinhalten, um die Reaktionsbedingungen zu optimieren und die Synthese zu skalieren. Der Einsatz fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist unerlässlich, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-methoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand spezifischer Atome innerhalb des Moleküls zu verändern.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können eingesetzt werden, um bestimmte Substituenten durch andere funktionelle Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Alkoxide. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-methoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten wie antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften untersucht.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich der Medikamentenentwicklung und pharmakologischer Studien.
Industrie: Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-methoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-methoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thiazolopyrimidin-Derivate: Diese Verbindungen teilen sich den Thiazolopyrimidin-Kern und können ähnliche biologische Aktivitäten aufweisen.
Phenoxyethoxy-Derivate: Verbindungen mit Phenoxyethoxy-Substituenten können eine ähnliche chemische Reaktivität und Anwendung aufweisen.
Methoxybenzyliden-Derivate: Diese Verbindungen haben Methoxybenzyliden-Gruppen und können in ähnlichen Forschungszusammenhängen verwendet werden.
Die Einzigartigkeit von Ethyl-(2E)-2-(4-{2-[4-(Butan-2-yl)phenoxy]ethoxy}-3-methoxybenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen und molekularer Struktur, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C37H40N2O7S |
|---|---|
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
ethyl (2E)-2-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C37H40N2O7S/c1-7-23(3)26-10-16-29(17-11-26)45-19-20-46-30-18-9-25(21-31(30)43-6)22-32-35(40)39-34(27-12-14-28(42-5)15-13-27)33(36(41)44-8-2)24(4)38-37(39)47-32/h9-18,21-23,34H,7-8,19-20H2,1-6H3/b32-22+ |
InChI-Schlüssel |
NTCQZCXXZNJLLF-WEMUVCOSSA-N |
Isomerische SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC)OC |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668651.png)
![N-(2-ethoxyphenyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11668654.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668658.png)
![3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668667.png)
![2-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11668671.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668690.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668697.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668700.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668706.png)
![(2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11668709.png)
![2-{[3-({2-[4-(Aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-4-cyano-5-isothiazolyl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B11668718.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)

![(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11668746.png)
